4-Amino-N-(1H-indazol-5-yl)-2-phenylbutanamide is a synthetic organic compound with the molecular formula . This compound features a unique structure that includes an indazole ring, an amide functional group, and a phenylbutanamide moiety. It has attracted attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry and biochemistry .
The synthesis of 4-Amino-N-(1H-indazol-5-yl)-2-phenylbutanamide typically involves two main steps:
The purification of the synthesized compound is usually performed via recrystallization or column chromatography to achieve high purity levels, essential for subsequent biological testing and applications .
The molecular structure of 4-Amino-N-(1H-indazol-5-yl)-2-phenylbutanamide can be represented as follows:
This structure includes:
The compound's molecular weight is approximately 298.35 g/mol. Its structural features contribute to its potential reactivity and interactions with biological targets.
4-Amino-N-(1H-indazol-5-yl)-2-phenylbutanamide can participate in several chemical reactions:
The mechanism of action for 4-Amino-N-(1H-indazol-5-yl)-2-phenylbutanamide is not fully elucidated but is believed to involve interactions with specific biological targets, such as enzymes or receptors. Its structural components suggest potential activity as an enzyme inhibitor or receptor modulator, particularly in pathways related to cancer and neurological disorders .
4-Amino-N-(1H-indazol-5-yl)-2-phenylbutanamide typically appears as a solid powder or crystalline substance. It has a melting point that varies based on purity but generally falls within a range suitable for handling in laboratory environments.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or strong oxidizing agents. Its solubility can vary depending on the solvent used, making it essential to choose appropriate solvents for reactions and analyses .
4-Amino-N-(1H-indazol-5-yl)-2-phenylbutanamide has several notable applications:
The construction of 4-Amino-N-(1H-indazol-5-yl)-2-phenylbutanamide requires sequential transformations to assemble the indazole nucleus, synthesize the 2-phenylbutanamide backbone, and forge the critical amide linkage. Two principal routes have been optimized for laboratory and pilot-scale synthesis:
Route 1: Linear Assembly via Protected Amino Acid IntermediateThis approach prioritizes early-stage chiral center installation:
Route 2: Convergent Coupling with Pre-formed 4-Amino-2-phenylbutanoateThis route leverages commercial or pre-synthesized ester intermediates:
Table 1: Key Steps and Yields in Multi-Step Synthesis
Route | Critical Step | Reagents/Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
Route 1 | Arndt-Eistert Homologation | (Boc)₂O, SOCl₂, CH₂N₂, Ag₂O, H₂O/THF | 65-70 | Stereocontrol established early |
Route 1 | Indazole Amidation | HATU, DIPEA, DMF, 0°C → RT, 12h | 75-82 | High regioselectivity (N1-protected indazole) |
Route 1 | Boc Deprotection | TFA/DCM (1:1), RT, 2h | 85-92 | Clean reaction, easy purification |
Route 2 | Phthalimide Ester Hydrolysis | LiOH, THF/H₂O (3:1), RT, 4h | >95 | High efficiency |
Route 2 | Indazole Amidation | EDC·HCl, HOBt, DIPEA, DCM, 0°C → RT, 16h | 70-78 | Common reagents, lower cost |
Route 2 | Phthalimide Deprotection | NH₂NH₂·H₂O, EtOH, reflux, 3h | 80-85 | Standard deprotection method |
Route 1 generally offers superior stereochemical purity crucial for biological applications, while Route 2 provides a cost-effective alternative suitable for racemic synthesis. Purification typically involves recrystallization from ethanol/water mixtures or gradient chromatography on silica gel (eluent: 2-10% methanol in dichloromethane with 0.1% NH₄OH) to isolate the free base form [3] [4] [9].
The amidation step linking the 2-phenylbutanoic acid derivative and 5-aminoindazole is critical for yield and purity. Catalytic and stoichiometric systems have been extensively optimized:
High-Efficiency Coupling Agents:
Catalytic Amination for Precursor Synthesis:Synthesis of the 5-amino-1H-indazole precursor employs copper-catalyzed cyclization or amination:
Table 2: Catalytic Systems for Key Bond-Forming Steps
Reaction Type | Catalyst/Ligand System | Reagents/Base | Solvent | Temp (°C) | Yield (%) | Key Benefit |
---|---|---|---|---|---|---|
Amidation | HATU | DIPEA | DMF | 0 → 25 | 75-82 | Low epimerization, fast |
Amidation | T3P® (50% EtOAc) | Pyridine | EtOAc | 0 → 25 | 70-85 | Mild, easy work-up, scalable |
Amidation | EDC·HCl / HOBt | DIPEA | DCM | 0 → 25 | 65-75 | Lower cost, common reagents |
Indazole Synthesis | CuI / L-Proline | NH₂NH₂·HCl, K₂CO₃ | DMSO | 100 | 60-75 | Regioselective for 1H-indazole |
5-Amination (Indazole) | Pd₂(dba)₃ / Xantphos | NaO^tBu, NH₃ surrogate | Toluene | 100-110 | 80-90 | High regioselectivity (C5) |
These catalytic methodologies enable precise molecular assembly essential for producing high-purity 4-Amino-N-(1H-indazol-5-yl)-2-phenylbutanamide suitable for downstream pharmaceutical development.
Transitioning from batch to continuous flow processes addresses key challenges in scaling up 4-Amino-N-(1H-indazol-5-yl)-2-phenylbutanamide synthesis, particularly exotherm control during amidation and throughput limitations in deprotection steps:
Flow Chemistry for Critical Steps:
Advanced Purification Strategies:
Table 3: Flow Process Parameters for Key Unit Operations
Unit Operation | Reactor Type | Key Process Parameters | Residence Time | Output Purity | Throughput (kg/day) |
---|---|---|---|---|---|
Continuous Amidation | Tubular (PFA coil) | T3P® (1.1 eq), EtOAc, 65°C, Static Mixer Inlet | 20 min | >98% (HPLC) | 5-10 |
Acidic Deprotection | Packed Bed (Acid resin) | H⁺ resin, 2-MeTHF, 80°C | 45 min | >99% (conv.) | 10-15 |
Basic Crystallization | Seeded Cooling Crystallizer | EtOH/H₂O (8:2), -0.5°C/min cooling rate, seeding @ 40°C | 3 h hold | >99.5% (HPLC) | 15-20 |
SMB Purification | Chiral SMB Columns | EtOH/n-Heptane (3:7), 25°C, 8-zone system | N/A (continuous) | >99.5% ee | 1-3 (chiral sep) |
These innovations—continuous flow amidation with integrated workup, telescoped deprotection-crystallization, and high-efficiency purification—significantly enhance the robustness, sustainability (reducing solvent consumption by 40-60% versus batch), and cost-effectiveness of industrial-scale manufacturing for this complex indazole-benzamide pharmacophore [5] [9] [10].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0